methyl {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chromenone core substituted with a 3-methoxybenzyloxy group at position 7, methyl groups at positions 4 and 8, and an acetoxy-methyl ester at position 2. This compound belongs to the coumarin family, known for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Its structural complexity arises from the combination of electron-donating (methoxy) and lipophilic (methyl, benzyl) groups, which influence its reactivity and interaction with biological targets.
The synthesis typically involves multi-step reactions, including cyclization of resorcinol derivatives, esterification, and O-alkylation. For example, a related compound, methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, is synthesized via condensation of 2-methylresorcinol with dimethyl 2-acetylsuccinate under acidic conditions, followed by functionalization of the hydroxyl group . The introduction of the 3-methoxybenzyloxy moiety likely involves Williamson ether synthesis with 3-methoxybenzyl bromide under basic conditions .
Properties
IUPAC Name |
methyl 2-[7-[(3-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13-17-8-9-19(27-12-15-6-5-7-16(10-15)25-3)14(2)21(17)28-22(24)18(13)11-20(23)26-4/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLLBLRSGIHCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst to form the chromen-2-one core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activities are investigated for potential therapeutic uses, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of methyl {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be contextualized by comparing it to analogous coumarin derivatives. Key structural variations include substituent types (e.g., methoxy, benzyl, ester groups) and their positions, which directly impact solubility, stability, and bioactivity.
Structural and Functional Analogues
Key Observations
Fluorine or chlorine substitutions (e.g., in and ) increase electronegativity, altering binding affinity to enzymes like cyclooxygenase (COX) or cytochrome P450 .
Ester vs. Amide Functional Groups :
- Amide derivatives (e.g., ) exhibit greater metabolic stability than esters due to resistance to esterase-mediated hydrolysis .
- Methyl/ethyl esters (e.g., and ) balance lipophilicity and hydrolytic stability, making them suitable for prodrug designs .
Impact of Methoxy Positioning :
- 3-Methoxybenzyl (target compound) vs. 4-methoxybenzyl (): The meta-substitution may influence steric interactions with target proteins, while para-substitution could enhance π-stacking in aromatic binding pockets .
Biological Activity
Methyl {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has attracted considerable attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-[7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
| Molecular Formula | C22H22O6 |
| Molecular Weight | 382.41 g/mol |
| CAS Number | Not available |
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
1. Antioxidant Activity:
- The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects:
- Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
3. Anticancer Properties:
- Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
Case Studies
-
Antioxidant Activity Study:
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity.Concentration (µM) % Scavenging 10 35% 50 65% 100 85% -
Anti-inflammatory Study:
In a murine model of inflammation, the compound was administered to assess its effects on paw edema induced by carrageenan. The results demonstrated a marked reduction in edema compared to the control group.Treatment Paw Edema (mm) Control 5.0 Compound (50 mg/kg) 2.5 Compound (100 mg/kg) 1.5 -
Anticancer Study:
In vitro studies on human cancer cell lines showed that this compound inhibited cell proliferation significantly at concentrations above 20 µM.Cell Line IC50 (µM) HeLa 15 MCF7 18 A549 22
Q & A
Q. Critical Conditions :
Q. Example Reaction Yields :
| Precursor | Reagent | Yield (%) | Purity Method |
|---|---|---|---|
| 7-Hydroxy-4,8-dimethylchromen | 3-Methoxybenzyl bromide | 73.9 | Column chromatography |
Basic: What advanced spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement (e.g., space group determination, twin correction). High-resolution data (<1.0 Å) ensures accurate bond-length validation .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxybenzyl (δ 3.8–4.3 ppm) and chromenone carbonyl (δ 160–165 ppm) signals .
- 2D Techniques (COSY, HSQC) : Resolve overlapping peaks in aromatic regions.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺, calc. 438.15) .
Advanced: How do structural variations at the 3-methoxybenzyl and acetoxy groups influence biological activity?
Methodological Answer:
Comparative structure-activity relationship (SAR) studies reveal:
- 3-Methoxybenzyl Group :
- Acetoxy Group :
- Ester vs. Carboxylic Acid : Methyl ester improves cell permeability, while hydrolysis to carboxylic acid increases target affinity .
Q. Biological Activity Comparison :
| Analog Structure | Target Enzyme (IC₅₀) | Key Modification |
|---|---|---|
| 3-Methoxybenzyl derivative | CA IX: 12 nM | Native structure |
| 2,4-Difluorobenzyl derivative | CA IX: 85 nM | Increased steric bulk |
Advanced: What experimental strategies resolve contradictory bioactivity data between in vitro and cell-based assays?
Methodological Answer:
- Orthogonal Assays : Pair enzymatic inhibition (e.g., CA IX fluorometric assay) with cell viability (MTT assay) to confirm target-specific effects .
- Control Experiments :
- Data Normalization : Adjust for cellular uptake efficiency using intracellular concentration measurements (e.g., HPLC) .
Advanced: Which computational approaches predict binding interactions with carbonic anhydrase isoforms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model ligand-CA IX active site interactions. Key residues: Zn²⁺-coordinating His94, Thr199, and Glu106 .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .
- Free Energy Calculations : MM-PBSA to quantify contributions of hydrophobic (3-methoxybenzyl) and hydrogen-bonding (acetoxy) groups .
Q. Example Computational Results :
| Parameter | CA IX (ΔG, kcal/mol) | CA XII (ΔG, kcal/mol) |
|---|---|---|
| Binding Affinity | -9.2 | -7.8 |
| Hydrophobic Contribution | -5.1 | -4.3 |
Advanced: How can researchers address low yields during the final esterification step?
Methodological Answer:
- Optimize Coupling Conditions :
- Use Mitsunobu conditions (DIAD, PPh₃) for sterically hindered substrates .
- Alternative: Steglich esterification (DCC, DMAP) at 0°C to minimize side reactions .
- Monitor Reaction Progress : TLC (Rf 0.4 in EtOAc/hexane 1:3) or in situ IR for carbonyl (1720 cm⁻¹) formation .
- Scale-Up Considerations : Batch reactors with controlled pH (6–7) to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
